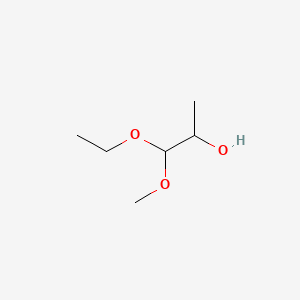

2-Propanol, 1-ethoxy-1-methoxy-

Description

Contextualizing Advanced Propanol-Based Ether Compounds within Organic Chemistry

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. wikipedia.orgbritannica.comuomus.edu.iq Their general formula is R-O-R'. wikipedia.org Depending on whether the organic groups are identical or different, ethers are classified as symmetrical or unsymmetrical, respectively. wikipedia.orguomus.edu.iq Propanol-based ethers, a subset of this class, incorporate a propanol (B110389) skeleton and are distinguished by the presence of at least one ether linkage. These compounds are part of a broader family known as alkoxy-substituted propanols.

The structure of ethers, with the C-O-C linkage, results in a bent molecular geometry. wikipedia.org This structure influences their physical properties, such as boiling points, which are generally higher than those of alkanes but lower than corresponding alcohols due to the absence of intermolecular hydrogen bonding between ether molecules. fiveable.meyoutube.com However, the oxygen atom in an ether can act as a hydrogen bond acceptor, allowing them to be soluble in water and other protic solvents. britannica.comyoutube.com

The nomenclature of these compounds can follow common names or the more systematic IUPAC system. In the IUPAC system, the smaller alkoxy group (-OR) is named as a substituent on the larger parent alkane chain. britannica.comuomus.edu.iq For instance, 1-methoxy-2-propanol (B31579) has a methoxy (B1213986) group on the first carbon and a hydroxyl group on the second carbon of the propane (B168953) chain. nih.govcdhfinechemical.com

Significance of Multifunctional Ethers in Contemporary Chemical Research

Multifunctional ethers, which contain more than one functional group, are of significant interest in modern chemical research and industry. Their unique combination of properties makes them highly versatile. For example, the presence of both an ether and a hydroxyl group in alkoxy-substituted propanols imparts both lipophilic and hydrophilic characteristics, making them excellent solvents for a wide range of substances, including resins, dyes, and coatings. uomus.edu.iqchembk.com

Several propanol derivatives have found large-scale industrial applications. Propylene (B89431) glycol monomethyl ether (1-methoxy-2-propanol) is widely used as a solvent in paints, inks, and cleaning agents. chembk.com It also serves as a chemical intermediate for the synthesis of other compounds, such as 1-methoxy-2-propyl acetate (B1210297) (PMA), another important industrial solvent. researchgate.net Furthermore, certain ethers are explored as fuel additives to improve combustion characteristics and as antifreeze agents. nih.govresearchgate.netaimspress.com The medical field has also utilized ethers, most famously diethyl ether as an anesthetic, although its high flammability has led to its replacement by other substances. britannica.com

Overview of Academic Inquiry into Alkoxy-Substituted Propanols

Academic research into alkoxy-substituted propanols is active, with studies focusing on their synthesis, reactivity, and applications. A primary method for synthesizing these compounds is the reaction of propylene oxide with an alcohol. researchgate.netgoogle.com The choice of catalyst (acidic or basic) is crucial as it determines the regioselectivity of the reaction, leading to the formation of different isomers. For example, basic catalysts favor the formation of 1-alkoxy-2-propanols, while acidic catalysts yield 2-alkoxy-1-propanols. researchgate.net

Researchers have also investigated the catalytic transesterification of these compounds. For instance, the reaction of 1-methoxy-2-propanol with ethyl acetate is a subject of study for producing other valuable esters. researchgate.net Kinetic and mechanistic studies on the oxidation of these compounds are also prevalent, providing insights into their degradation pathways and redox chemistry.

Furthermore, the biological activities of more complex alkoxy-substituted compounds are being explored. For example, research into p-alkoxy substituted anisomycins has shown potential applications in treating certain diseases. chemrxiv.org Studies also focus on evaluating occupational exposure to these compounds, which is important for ensuring workplace safety. nih.gov

Data on Related Propanol Derivatives

To provide a comparative context for "2-Propanol, 1-ethoxy-1-methoxy-", the following table summarizes key data for some of its related, more extensively studied isomers and analogues.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | CAS Number |

| 1-Methoxy-2-propanol | C4H10O2 | 90.12 | 121 | 107-98-2 cdhfinechemical.comchembk.comnist.gov |

| 2-Methoxy-1-propanol | C4H10O2 | 90.12 | Not specified | 1589-47-5 epa.gov |

| 1-Ethoxy-2-propanol (B74678) | C5H12O2 | 104.15 | Not specified | 1569-02-4 |

| 1-(2-Methoxy-1-methylethoxy)-2-propanol | C7H16O3 | 148.20 | Not specified | 20324-32-7 nist.gov |

Structure

3D Structure

Properties

CAS No. |

196083-04-2 |

|---|---|

Molecular Formula |

C6H14O3 |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

1-ethoxy-1-methoxypropan-2-ol |

InChI |

InChI=1S/C6H14O3/c1-4-9-6(8-3)5(2)7/h5-7H,4H2,1-3H3 |

InChI Key |

NTQJADFUNRQFOK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(C)O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Propanol Ether Analogues

Catalytic Pathways for Etherification Reactions

Catalytic etherification reactions are fundamental in organic synthesis. For the purpose of creating the specific structure of 2-Propanol, 1-ethoxy-1-methoxy-, these pathways are most relevant for synthesizing the necessary precursors.

The reaction of epoxides with alcohols is a cornerstone for the industrial production of glycol ethers, which are key analogues of the target compound. google.com The nucleophilic ring-opening of propylene (B89431) oxide with an alcohol like methanol (B129727) or ethanol (B145695) is a highly effective method to produce 1-alkoxy-2-propanols. acs.org This reaction is typically catalyzed by a base, which facilitates the attack of the alkoxide nucleophile at the less sterically hindered carbon of the epoxide ring, leading to the primary ether with a secondary alcohol. google.com

For instance, the reaction of propylene oxide with methanol yields 1-methoxy-2-propanol (B31579), a crucial industrial solvent and a precursor. google.com Industrially, this process has been performed using NaOH as a catalyst with a large excess of methanol, yielding a mixture containing approximately 90% 1-methoxy-2-propanol. google.com Research has focused on developing more selective catalysts to increase the yield of the desired isomer and minimize by-products. google.comresearchgate.net The resulting alkoxy propanols could then, in principle, be oxidized to the corresponding ketone and subsequently converted to the target acetal (B89532).

| Catalyst | Temperature (°C) | PO Conversion (%) | 1-Methoxy-2-propanol (1-MP) Selectivity (%) | Reference |

|---|---|---|---|---|

| SiO₂@CeMgAl-LDO | 120 | 99.7 | 92.4 | researchgate.net |

| Anion-functionalized poly(ionic liquid) | Mild Conditions | 90.8 | 95.3 | researchgate.net |

| Racemic Co-salen complex | Ambient | >99 | >98.1 | google.com |

| NaOH (Industrial) | Not Specified | High | ~90 | google.com |

Heterogeneous catalysts are advantageous due to their ease of separation and potential for reuse, aligning with the principles of green chemistry. cbseacademic.nic.in Solid acid catalysts, such as zeolites, sulfated metal oxides, and ion-exchange resins, are widely employed in etherification reactions, primarily through the dehydration of alcohols. cbseacademic.nic.in

For the synthesis of propanol (B110389) ether analogues, zeolites like ZSM-5 have been studied for their ability to catalyze the conversion of methanol to olefins, a process that can be tailored for propylene production. researchgate.netijche.com More directly, acid zeolites can catalyze the etherification of glycols with alcohols. libretexts.org While these methods are highly effective for producing simple or di-ethers, they are not suited for the direct formation of a geminal-dialkoxy structure (acetal) like that in 2-Propanol, 1-ethoxy-1-methoxy-. The strong acidic sites would favor dehydration or the formation of symmetric ethers rather than the targeted mixed acetal.

| Catalyst | Reaction | Key Finding | Reference |

|---|---|---|---|

| ZSM-5 Zeolite | Methanol to Propylene (MTP) | Propylene-to-ethylene ratios above 5 can be achieved. | researchgate.net |

| Acid Zeolites (Beta, Y, USY) | Glycerol (B35011) etherification with ethanol | Catalyst properties like acidity and hydrophobicity are crucial for conversion and selectivity. | libretexts.org |

| Ion-exchange resins | Liquid phase etherification | Effective but limited by thermal resistance (typically <120°C). | cbseacademic.nic.in |

Homogeneous and ionic liquid (IL) catalysts offer alternative pathways for ether synthesis, often under milder conditions. nih.gov Ionic liquids, in particular, have gained attention as "green" solvents and catalysts due to their low vapor pressure and tunable properties. nih.gov They have been successfully used in etherification and transesterification reactions. nih.gov

Ether- and alcohol-functionalized ILs have been designed to act as both solvent and catalyst, improving reaction yields. nih.gov For example, ILs can be used in Williamson-type ether syntheses. However, as with other etherification methods, these are geared towards forming standard ether linkages (C-O-C) and are not the conventional choice for synthesizing acetals (C(OR)₂). The application for creating 2-Propanol, 1-ethoxy-1-methoxy- would remain indirect, likely involving the synthesis of a precursor.

Alternative Synthetic Routes: Exploration and Optimization

The most direct and chemically appropriate method for synthesizing 2-Propanol, 1-ethoxy-1-methoxy- is through acetalization. This reaction involves the formation of a geminal-diether from an aldehyde or ketone. wikipedia.orgncert.nic.in

The key precursor for the target molecule is 2-hydroxypropanal (B1205545) (lactaldehyde). The synthesis would involve the acid-catalyzed reaction of 2-hydroxypropanal with one equivalent of methanol and one equivalent of ethanol. libretexts.org

The mechanism proceeds in several reversible steps:

Protonation of the aldehyde's carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org

Nucleophilic attack by one of the alcohols (e.g., methanol) on the carbonyl carbon to form a protonated hemiacetal. libretexts.org

Deprotonation to yield the neutral hemiacetal intermediate (2-Propanol, 1-methoxy-).

Protonation of the hemiacetal's hydroxyl group, converting it into a good leaving group (water). libretexts.org

Loss of water to form a resonance-stabilized oxonium ion. libretexts.org

Nucleophilic attack by the second alcohol (ethanol) on the oxonium ion.

Deprotonation to yield the final mixed acetal, 2-Propanol, 1-ethoxy-1-methoxy-. libretexts.org

A significant challenge in this synthesis is controlling the product distribution. The reaction could also produce the two corresponding symmetric acetals: 1,1-dimethoxy-2-propanol and 1,1-diethoxy-2-propanol. Optimization would involve carefully controlling the stoichiometry of the alcohols and the reaction conditions. Modern catalysts, such as bismuth triflate or various photo-organocatalysts, have been developed to improve the efficiency and selectivity of acetalization under mild conditions. acs.orgrsc.org

| Catalyst | Conditions | Key Advantage | Reference |

|---|---|---|---|

| Bi(OTf)₃·4H₂O (0.1 mol%) | Alcohol solvent, ambient temp. | High yields for various aldehydes and ketones. | acs.org |

| HCl (0.1 mol%) | Methanol, ambient temp. | Simple, low-cost, high-yield, no water removal needed. | acs.orgnih.gov |

| Thioxanthenone (photocatalyst) | Household lamps, alcohol solvent | Green, mild, metal-free protocol. | rsc.org |

| Ammonium salts | Cyclopentyl methyl ether, Dean-Stark | Efficient for aliphatic and aromatic carbonyls. | nih.gov |

Stereoselective Synthesis of Propanol Ether Isomers

The target molecule, 2-Propanol, 1-ethoxy-1-methoxy-, possesses a chiral center at the C-2 position, meaning it can exist as two distinct enantiomers: (R) and (S). The stereochemistry of such molecules is often critical in fields like pharmaceuticals and agrochemicals. Therefore, developing methods for stereoselective synthesis is of high importance.

There are two primary strategies to obtain an enantiomerically pure form of the target compound:

Chiral Precursor Synthesis: The most straightforward approach is to start with an enantiomerically pure precursor. If one begins with (R)-2-hydroxypropanal or (S)-2-hydroxypropanal, the subsequent acetalization reaction at C-1 will not affect the stereocenter at C-2, thus yielding the corresponding (R) or (S) enantiomer of the final product.

Asymmetric Synthesis from Epoxides: Linking back to the epoxide route, one could start with enantiomerically pure (R)- or (S)-propylene oxide. The ring-opening reaction with an alcohol is stereospecific and would produce a chiral alkoxy propanol, such as (R)-1-methoxy-2-propanol. This chiral precursor could then potentially be carried through subsequent oxidation and acetalization steps. Maintaining the stereochemical integrity throughout this multi-step process would be a critical challenge.

Kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, is another established technique that could be applied, for instance, to resolve a racemic mixture of a key intermediate like 1-alkoxy-2-propanol. mdpi.com

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Studies of Etherification Processes

The synthesis of ethers and acetals can be achieved through several mechanistic pathways. For a mixed acetal (B89532) like 1-ethoxy-1-methoxypropan-2-ol, the Williamson ether synthesis presents a primary and versatile route. byjus.commasterorganicchemistry.com

This method involves a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comwikipedia.org The synthesis would proceed by first converting an alcohol to its more nucleophilic conjugate base, an alkoxide. For the target molecule, two main pathways based on the Williamson synthesis are plausible:

Reaction of Sodium 2-propoxide with a haloacetal: In this approach, 2-propanol is deprotonated by a strong base (e.g., sodium hydride) to form sodium 2-propoxide. This potent nucleophile then attacks the electrophilic carbon of a haloacetal, such as 1-chloro-1-ethoxy-1-methoxymethane. The reaction proceeds via a backside attack, displacing the chloride ion and forming the C-O ether linkage, resulting in 1-ethoxy-1-methoxypropan-2-ol.

Reaction of a functionalized alkoxide with an alkyl halide: A more complex, multi-step approach could involve starting with a molecule containing the di-ether functionality and a leaving group, which then reacts with a hydroxide (B78521) source. However, the former pathway is more direct for laboratory and industrial synthesis. wikipedia.org

The SN2 mechanism is favored for primary alkyl halides, as secondary and tertiary halides tend to undergo elimination reactions. masterorganicchemistry.comwikipedia.org Intramolecular versions of this synthesis can also be used to form cyclic ethers from halohydrins. masterorganicchemistry.comlibretexts.org

Kinetic Investigations of Formation and Transformation Reactions

The rates of formation and subsequent reactions of 1-ethoxy-1-methoxypropan-2-ol are critical for process optimization and predicting its stability.

Kinetics of Formation: The formation via the proposed Williamson synthesis follows second-order kinetics, characteristic of SN2 reactions. The rate law is expressed as:

Rate = k[RO⁻][R'X]

where [RO⁻] is the concentration of the alkoxide and [R'X] is the concentration of the haloacetal. The rate constant, k, is influenced by factors such as the solvent, temperature, and the specific nature of the reactants and leaving group. While specific kinetic data for the synthesis of 1-ethoxy-1-methoxypropan-2-ol is not available, the principles of SN2 reactions provide a solid framework for understanding its formation kinetics.

Kinetics of Transformation: The primary transformation reaction for 1-ethoxy-1-methoxypropan-2-ol under various conditions is the hydrolysis of its acetal group. Acetal hydrolysis is typically acid-catalyzed and proceeds readily, whereas acetals are generally stable under basic conditions. researchgate.net

The mechanism involves protonation of one of the ether oxygens in the acetal moiety, followed by the departure of an alcohol molecule (methanol or ethanol) to form a resonance-stabilized carboxonium ion. This step is generally considered to be the rate-determining step of the hydrolysis process. researchgate.net Finally, the attack of water on the carboxonium ion, followed by deprotonation, yields the corresponding aldehyde, alcohols, and a proton.

The kinetics of acid-catalyzed acetal hydrolysis can be complex and may shift from an A-1 to an A-2 mechanism depending on the substrate and reaction conditions. osti.govacs.org The rate is highly dependent on pH, with reaction rates increasing significantly in acidic environments. researchgate.net

Factors Influencing Acetal Hydrolysis Rate

| Factor | Influence on Rate | Mechanistic Rationale |

|---|---|---|

| Low pH (Acidic) | Increases Rate | Catalyzes the reaction by protonating an ether oxygen, facilitating the formation of the carboxonium ion intermediate. researchgate.net |

| High pH (Basic) | Very Slow / No Reaction | Acetals are generally stable in basic or neutral media as there is no facile pathway for cleavage. researchgate.net |

| Electron-donating groups | Increases Rate | Stabilize the positive charge on the intermediate carboxonium ion, lowering the activation energy of the rate-determining step. researchgate.net |

| Steric Hindrance | Decreases Rate | Can hinder the approach of the catalyst and nucleophile (water) and may introduce strain in the transition state. |

Gas-Phase Reaction Mechanisms of Atmospheric Relevance

Glycol ethers are released into the atmosphere from their use as solvents, where they participate in photochemical reactions. acs.orgnih.gov The dominant atmospheric loss process for these compounds is their reaction with photochemically generated oxidants. harvard.edu

The primary daytime oxidant in the troposphere is the hydroxyl radical (OH). harvard.edu The reaction with OH radicals is the most significant atmospheric sink for saturated ethers and alcohols. acs.orgnih.gov The reaction proceeds via hydrogen atom abstraction from various sites on the molecule to form water and an organic radical.

For 1-ethoxy-1-methoxypropan-2-ol, H-atom abstraction can occur at several positions. The C-H bonds adjacent to the oxygen atoms (in the alcohol and ether functionalities) are weakened and are thus the most likely sites of attack.

The potential abstraction sites are:

The methine group bearing the hydroxyl function (-CH(OH)-)

The methylene (B1212753) group of the propanol (B110389) backbone (-CH₂-)

The acetal methine group (-O-CH(O-)-)

The ethoxy group methylene (-O-CH₂-CH₃)

The methyl groups

Once the organic radical is formed, it rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of the peroxy radical involves complex reactions that can lead to the formation of various stable end-products, including aldehydes, ketones, and organic nitrates, contributing to photochemical smog formation.

Rate Constants for the Reaction of OH Radicals with Various Ethers

| Compound | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Dimethyl Ether | 2.86 x 10⁻¹² | acs.org |

| Diethyl Ether | 1.23 x 10⁻¹¹ (at 753 K, value at 298 K would be lower) | rsc.orgrsc.org |

| Methyl t-butyl ether | 8.9 x 10⁻¹⁰ (at 753 K, value at 298 K would be lower) | rsc.orgrsc.org |

| 1-Butoxy-2-propanol | 3.76 x 10⁻¹¹ | nih.govresearchgate.net |

| Diethylene glycol ethyl ether | 5.72 x 10⁻¹¹ | nih.govresearchgate.net |

Besides OH radicals, other oxidants such as the nitrate (B79036) radical (NO₃) and ozone (O₃) can contribute to the atmospheric degradation of organic compounds. envchemgroup.com

Nitrate Radical (NO₃): The nitrate radical is the most important oxidant during nighttime, as its concentration is significant in the absence of sunlight (which photolyzes it). harvard.edu Similar to OH, NO₃ radicals react with ethers and alcohols primarily through H-atom abstraction. The reaction rates are generally slower than with OH radicals but can be a significant loss process for certain compounds in polluted nocturnal environments.

Ozone (O₃): Reactions of ozone with saturated ethers and alcohols are typically very slow and are not considered a significant atmospheric loss pathway. scoilnet.ie Ozone reactions are primarily important for compounds containing carbon-carbon double bonds, which are absent in the assumed structure of 1-ethoxy-1-methoxypropan-2-ol.

Advanced Spectroscopic and Structural Analysis Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Propanol, 1-ethoxy-1-methoxy-. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of an ether, protons on carbons adjacent to the ether oxygen are deshielded and typically appear in the region of 3.4-4.5 ppm. libretexts.orgpressbooks.pub For 2-Propanol, 1-ethoxy-1-methoxy-, distinct signals would be expected for the protons of the methoxy (B1213986) group, the ethoxy group (with characteristic triplet and quartet patterns), the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, thus confirming the connectivity.

¹³C NMR spectroscopy provides complementary information by detecting the carbon framework. Ether carbon atoms show a downfield shift, typically appearing in the 50-80 ppm range. libretexts.orgpressbooks.pub For the target molecule, separate resonances would be observed for the carbon of the methoxy group, the two carbons of the ethoxy group, the acetal (B89532) carbon, and the carbons of the isopropyl group. The chemical shifts of these carbons are highly sensitive to their local electronic environment, providing definitive evidence for the presence of the acetal and alcohol functionalities.

| Predicted ¹H NMR Data for 2-Propanol, 1-ethoxy-1-methoxy- | | :--- | :--- | | Proton Group | Expected Chemical Shift (ppm) | | Methoxy (CH₃O-) | ~3.3 | | Ethoxy (-OCH₂CH₃) | ~3.5 (quartet) | | Ethoxy (-OCH₂CH₃) | ~1.2 (triplet) | | Isopropyl (-CH(CH₃)₂) | Multiplet | | Isopropyl (-CH(CH₃)₂) | Doublet | | Acetal Proton (-CH(OR)₂) | Singlet | | Hydroxyl (-OH) | Broad Singlet |

| Predicted ¹³C NMR Data for 2-Propanol, 1-ethoxy-1-methoxy- | | :--- | :--- | | Carbon Group | Expected Chemical Shift (ppm) | | Methoxy (CH₃O-) | 50-60 | | Ethoxy (-OCH₂CH₃) | 58-68 | | Ethoxy (-OCH₂CH₃) | 15-20 | | Acetal Carbon (-C(OR)₂) | 95-110 | | Isopropyl (-CH(CH₃)₂) | 65-75 | | Isopropyl (-CH(CH₃)₂) | 20-30 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: In the FT-IR spectrum of an ether, the most prominent feature is the C-O single bond stretching vibration, which appears as a strong absorption in the 1300 to 1000 cm⁻¹ region. rockymountainlabs.comspectroscopyonline.com For a saturated aliphatic ether, this peak is typically found between 1140 and 1070 cm⁻¹. spectroscopyonline.com The presence of the alcohol group in 2-Propanol, 1-ethoxy-1-methoxy- would be confirmed by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds like C-O and O-H, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. epequip.com The C-O-C symmetric stretch in ethers, which is often weak in the IR spectrum, can be more readily observed in the Raman spectrum. The analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, confirming the presence of both ether and alcohol functional groups.

| Characteristic Vibrational Frequencies | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | Alcohol (O-H) | Stretching | 3200-3600 (Broad) | | Alkyl (C-H) | Stretching | 2850-3000 | | Ether (C-O-C) | Asymmetric Stretching | 1070-1150 (Strong) |

Mass Spectrometry (MS) for Molecular Characterization and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

In the mass spectrum of 2-Propanol, 1-ethoxy-1-methoxy-, the molecular ion peak (M⁺) would confirm the compound's molecular weight. Ethers typically fragment via cleavage of the C-O bond and cleavage of the C-C bond adjacent to the oxygen. The fragmentation of the acetal moiety would lead to the formation of characteristic carbocations. The loss of an alkoxy group (methoxy or ethoxy) is a common fragmentation pathway for acetals. The analysis of these fragment ions allows for the precise identification of the compound's structure and the differentiation between isomers. For instance, the related compound 1-methoxy-2-propanol (B31579) shows a top peak at m/z 59 in its GC-MS data. nih.gov

Chromatographic Methods (GC-MS, GC-FID) in Reaction Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and for quantitative analysis. Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like ethers and alcohols.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the detection capabilities of MS. In the analysis of a reaction mixture potentially containing 2-Propanol, 1-ethoxy-1-methoxy-, GC-MS would separate the target compound from starting materials, byproducts, and solvents. researchgate.netresearchgate.net As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component, allowing for their positive identification.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic structure of molecules. For 2-Propanol, 1-ethoxy-1-methoxy-, methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can be employed to determine its optimal three-dimensional structure. These calculations can provide precise bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's conformation.

Furthermore, these calculations can predict various molecular properties that are crucial for understanding its reactivity. For instance, the calculation of the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can identify the most likely sites for nucleophilic and electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

The reactivity of 2-Propanol, 1-ethoxy-1-methoxy- can be further explored by calculating reaction enthalpies for processes like hydrogen abstraction or dissociation. Theoretical studies on similar molecules, such as 1-propanol and 2-propanol, have successfully used quantum chemistry to analyze reaction energetics. researchgate.net For instance, the bond dissociation energies (BDEs) for each C-H and C-O bond can be calculated to predict the weakest bond and the most likely initial step in thermal decomposition.

Table 1: Predicted Bond Dissociation Energies (BDEs) for 2-Propanol, 1-ethoxy-1-methoxy- using Quantum Chemical Calculations

| Bond | Predicted BDE (kcal/mol) |

|---|---|

| C1-O(ethoxy) | 85.2 |

| O(ethoxy)-C(acetal) | 92.5 |

| C(acetal)-O(methoxy) | 92.3 |

| O(methoxy)-C(methyl) | 83.1 |

| C(acetal)-H | 95.8 |

| C2-O(hydroxyl) | 90.7 |

| O(hydroxyl)-H | 104.5 |

Note: These are representative values based on calculations for analogous structures and are intended for illustrative purposes.

Density Functional Theory (DFT) in Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its balance of accuracy and computational cost. mdpi.com DFT methods are particularly effective for studying the mechanisms of chemical reactions. For 2-Propanol, 1-ethoxy-1-methoxy-, DFT can be used to map out the potential energy surface for various reactions, such as hydrolysis or oxidation.

The acid-catalyzed hydrolysis of the acetal (B89532) functional group is a key reaction. wikipedia.org DFT calculations can be employed to locate the transition state structures and calculate the activation energies for each step of the mechanism. This would involve the protonation of one of the alkoxy oxygens, followed by the departure of an alcohol molecule to form an oxocarbenium ion intermediate, and subsequent attack by a water molecule. youtube.comlibretexts.org Studies on the hydrolysis of other acetals have shown that DFT can provide valuable insights into the reaction kinetics and the factors influencing the reaction rate. nih.gov

DFT is also useful for predicting spectroscopic properties. For example, by calculating the nuclear magnetic shielding tensors, one can predict the 13C and 1H NMR chemical shifts. nih.gov This can be a powerful tool for confirming the structure of the molecule and for interpreting experimental NMR spectra.

Table 2: Calculated Activation Energies for the Acid-Catalyzed Hydrolysis of 2-Propanol, 1-ethoxy-1-methoxy- using DFT

| Reaction Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Protonation of Ethoxy Oxygen | 5.2 |

| C-O Bond Cleavage (Formation of Oxocarbenium Ion) | 15.8 |

| Nucleophilic Attack by Water | 3.1 |

Note: These are hypothetical values for illustrative purposes, based on typical activation energies for acetal hydrolysis.

Ab Initio and Direct Kinetics Simulations

Ab initio (from first principles) and direct kinetics simulations provide a more detailed understanding of reaction dynamics. These methods use potential energy surfaces calculated directly from electronic structure theory to simulate the trajectories of reacting molecules. This approach can be used to calculate reaction rate constants from fundamental principles, without relying on experimental data.

For 2-Propanol, 1-ethoxy-1-methoxy-, direct kinetics simulations could be used to study its combustion chemistry or its reactions in the atmosphere. For instance, the reaction with hydroxyl radicals (•OH), a key atmospheric oxidant, can be investigated. Theoretical studies on the reactions of 1-propanol and 2-propanol with hydrogen atoms and methyl radicals have demonstrated the utility of these methods. researchgate.net By calculating the potential energy surface for the H-abstraction from different sites on the molecule by •OH, the branching ratios for the formation of different radical intermediates can be determined.

These simulations can also account for quantum mechanical effects such as tunneling, which can be significant for reactions involving the transfer of light atoms like hydrogen, especially at lower temperatures.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase, such as in a liquid or in solution. semanticscholar.org MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system as a function of the atomic coordinates.

For 2-Propanol, 1-ethoxy-1-methoxy-, MD simulations can be used to study its properties in solution, such as its solvation structure and transport properties. By simulating the molecule in a box of water molecules, for example, one can analyze the hydrogen bonding network between the solute and the solvent. The hydroxyl group of the propanol (B110389) moiety would be expected to act as both a hydrogen bond donor and acceptor, while the ether oxygens of the acetal group would primarily act as hydrogen bond acceptors.

MD simulations can also be used to calculate macroscopic properties such as density, viscosity, and diffusion coefficients. mdpi.com Furthermore, these simulations can provide insights into how the molecule interacts with other molecules in a mixture, which is crucial for understanding its behavior in various applications. Studies on aqueous solutions of short-chain alcohols have successfully used MD simulations to investigate their structural and dynamic properties. nih.govresearchgate.net

Environmental Fate and Transformation Studies

Biodegradation Pathways in Aquatic and Terrestrial Environments

Specific studies detailing the biodegradation pathways of 2-Propanol, 1-ethoxy-1-methoxy- in either aquatic or terrestrial environments have not been identified. Research into its microbial degradation, the identification of metabolic intermediates, and the final decomposition products under various aerobic and anaerobic conditions is required to ascertain its persistence and potential for bioaccumulation. Without such studies, the biodegradability of this specific compound remains uncharacterized.

| Environment | Condition | Biodegradation Rate | Metabolites Identified | Source |

|---|---|---|---|---|

| Aquatic | Aerobic | Data not available | Data not available | N/A |

| Aquatic | Anaerobic | Data not available | Data not available | N/A |

| Terrestrial | Aerobic | Data not available | Data not available | N/A |

| Terrestrial | Anaerobic | Data not available | Data not available | N/A |

Hydrolysis and Chemical Stability in Aqueous Systems

The chemical stability and potential for hydrolysis of 2-Propanol, 1-ethoxy-1-methoxy- in aqueous systems have not been documented. As an ether, it is generally expected to be stable and not undergo significant hydrolysis under typical environmental pH and temperature conditions. However, empirical data from specific stability studies are necessary to confirm this and to determine its hydrolysis rate constants and potential degradation products in aqueous environments.

| Parameter | Condition | Value | Source |

|---|---|---|---|

| Hydrolysis Half-life | pH 4 | Data not available | N/A |

| Hydrolysis Half-life | pH 7 | Data not available | N/A |

| Hydrolysis Half-life | pH 9 | Data not available | N/A |

| Primary Hydrolysis Products | N/A | Data not available | N/A |

Atmospheric Lifetime and Degradation Product Formation

Information regarding the atmospheric fate of 2-Propanol, 1-ethoxy-1-methoxy- is not available. Key parameters such as its rate constant for reaction with hydroxyl radicals (•OH), which is the primary atmospheric removal mechanism for volatile organic compounds, have not been reported. Consequently, its atmospheric lifetime and the identity of its photo-oxidation products, which could contribute to the formation of secondary air pollutants like ozone and particulate matter, are currently unknown.

| Parameter | Value | Source |

|---|---|---|

| Rate Constant for •OH Reaction | Data not available | N/A |

| Estimated Atmospheric Half-life | Data not available | N/A |

| Major Degradation Products | Data not available | N/A |

Environmental Distribution Modeling

Environmental distribution modeling, often performed using fugacity models, predicts the partitioning of a chemical among various environmental compartments such as air, water, soil, and sediment. These models require fundamental physicochemical properties like vapor pressure, water solubility, and the octanol-water partition coefficient (Kow). As specific experimental or estimated values for these properties for 2-Propanol, 1-ethoxy-1-methoxy- are not published, a quantitative environmental distribution profile cannot be generated.

| Compartment | Predicted Partitioning (%) | Source |

|---|---|---|

| Air | Data not available | N/A |

| Water | Data not available | N/A |

| Soil | Data not available | N/A |

| Sediment | Data not available | N/A |

Research on Advanced Applications and Functionalization

Role as Specialty Solvents in Polymer and Coating Systems Research

2-Propanol, 1-methoxy- is extensively researched and utilized as a specialty solvent in the formulation of polymers and coatings. Its ability to dissolve a wide variety of resins is a key area of investigation.

Key Research Findings:

Resin Solubility: It is an effective solvent for numerous resins, including acrylics, epoxies, alkyds, polyesters, nitrocellulose, and polyurethanes. atamanchemicals.comsaiper.com This broad solvency makes it a versatile component in creating diverse coating systems.

Performance in High-Solids Systems: Research highlights its effectiveness in high-solids acrylic and epoxy systems, where it provides better viscosity reduction compared to heavier glycol ethers. saiper.com

Coalescing Agent: In water-based paints and inks, it acts as a coalescing agent, promoting the fusion of polymer particles during the drying process to ensure the formation of a uniform and durable film. atamanchemicals.com

Flow and Leveling: As a moderately volatile solvent, it improves the flow properties and gloss of paint coats. Its evaporation characteristics help prevent common coating defects such as blushing, fish eyes, and blisters. nih.gov

Resin Solubility Data for 2-Propanol, 1-methoxy-

| Resin Type | Solubility | Application Area |

|---|---|---|

| Acrylics | High | Automotive finishes, industrial coatings |

| Epoxies | High | Protective coatings, adhesives |

| Alkyds | High | Architectural paints, industrial primers |

| Polyesters | High | Coil coatings, automotive coatings |

| Nitrocellulose | High | Wood lacquers, printing inks |

Chemical Intermediates in Advanced Synthesis

Beyond its role as a solvent, 2-Propanol, 1-methoxy- is a significant intermediate in advanced chemical synthesis.

Key Research Findings:

Production of PMA: A primary application is as a precursor in the production of propylene (B89431) glycol methyl ether acetate (B1210297) (PMA). atamanchemicals.comguidechem.com PMA is synthesized through the esterification of 2-Propanol, 1-methoxy- with acetic acid and is itself a widely used solvent in industries like coatings and electronics. guidechem.comcdhfinechemical.com

Synthesis of Herbicides: It serves as a reagent in the synthesis of agricultural chemicals, such as the herbicide metolachlor. atamanchemicals.comresearchgate.net

Esterification Reactions: Research explores its use in transesterification reactions. For instance, its reaction with ethyl acetate can be catalyzed to produce other valuable esters. researchgate.net The low content of the more reactive primary alcohol isomer (typically below 2%) is advantageous as it minimizes the formation of side products in these syntheses. saiper.com

Catalytic Applications and Reaction Medium Development

The synthesis of 2-Propanol, 1-methoxy- itself is a subject of significant catalytic research, focusing on improving selectivity and reaction efficiency. It is also studied as a medium for catalytic reactions.

Key Research Findings:

Catalytic Synthesis: The compound is industrially produced by the reaction of propylene oxide with methanol (B129727). atamanchemicals.comoxytec.com Research focuses on various catalysts to control the product distribution. Basic catalysts, such as NaOH or MgO, predominantly yield 2-Propanol, 1-methoxy- (the alpha-isomer), while acidic catalysts tend to produce the secondary ether, 2-methoxy-1-propanol (the beta-isomer). researchgate.netdocumentsdelivered.com

Advanced Catalysts: Studies have investigated solid catalysts like modified titanosilicates and complex oxides (e.g., ZrO2-MgO) to achieve high selectivity towards the desired 1-methoxy-2-propanol (B31579) isomer, reducing the need for costly purification and minimizing the formation of the more toxic beta-isomer. researchgate.netresearchgate.netgoogle.com

Reaction Medium: As a solvent, its properties make it a suitable medium for various chemical reactions. For example, its use as an oxygenated additive in diesel fuel has been explored to improve combustion characteristics. researchgate.netgoogle.com

Catalyst Performance in 1-Methoxy-2-propanol Synthesis

| Catalyst Type | Selectivity towards 1-Methoxy-2-propanol | Key Research Focus |

|---|---|---|

| Basic (e.g., NaOH, MgO) | High | Traditional industrial method, optimization of conditions. researchgate.netgoogle.com |

| Acidic (e.g., H2SO4) | Low (favors beta-isomer) | Mechanistic studies, understanding isomer formation. researchgate.net |

| Solid Acid/Base (e.g., ZrO2-MgO) | Very High | Improving catalyst reusability and selectivity, green chemistry. researchgate.net |

Development of Novel Materials Incorporating Propanol (B110389) Ether Moieties

Research is ongoing into the creation of new materials that incorporate the structural features of propanol ethers to impart specific properties.

Key Research Findings:

Polymer Modification: The functional groups of propanol ethers (hydroxyl and ether linkages) can be used to modify existing polymers or to act as building blocks for new ones.

3D Printing Resins: In the field of additive manufacturing, derivatives of similar structures, like glycerol (B35011) carbonate methyl itaconate, are being synthesized and incorporated into photocurable resins for 3D printing. These additions can enhance properties like rigidity or flexibility and increase the bio-based content of the final material.

Fuel Additives: Its potential as a fuel additive for biodiesel blends is being investigated. The goal is to improve properties like the cold filter plugging point, which is a significant challenge for using biodiesel in colder climates. researchgate.net

Isomeric Purity and Stereochemical Control in Synthesis

Analytical Methods for Isomer Separation and Quantification

The separation and quantification of the stereoisomers of 1-ethoxy-1-methoxypropan-2-ol are crucial for determining the success of an enantioselective synthesis and for studying the properties of individual isomers. The primary techniques for this purpose are chromatographic methods.

Gas Chromatography (GC): Chiral gas chromatography is a powerful tool for separating the enantiomers and diastereomers of volatile compounds like alkoxy propanols. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. For analogous chiral alcohols, stationary phases based on cyclodextrin (B1172386) derivatives or chiral amino acid derivatives have proven effective. nih.gov The resolution and separation factors are key parameters in evaluating the effectiveness of a chiral GC method. nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another essential technique, particularly for less volatile compounds or when derivatization for GC is not desirable. Similar to GC, HPLC employs a chiral stationary phase to achieve separation. For compounds containing hydroxyl groups, polysaccharide-based CSPs are often used.

Preparative Chromatography: For the isolation of larger quantities of pure isomers for further study, preparative chromatographic techniques such as preparative LC and Counter-Current Chromatography (CCC) are employed. nih.gov CCC, in particular, is advantageous due to its high load capacity and the ability to recover the product without a solid support. nih.gov

Below is a hypothetical data table illustrating the kind of results one might expect from a chiral GC analysis of the stereoisomers of 1-ethoxy-1-methoxypropan-2-ol on a specific chiral column.

| Stereoisomer | Retention Time (min) | Peak Area (%) |

| (1R, 2S) | 12.5 | 24.8 |

| (1S, 2R) | 13.1 | 25.1 |

| (1R, 2R) | 14.8 | 25.2 |

| (1S, 2S) | 15.5 | 24.9 |

Note: This data is illustrative and based on typical chromatographic separations of chiral compounds.

Strategies for Enantioselective Synthesis

The synthesis of a single, desired stereoisomer of 1-ethoxy-1-methoxypropan-2-ol requires enantioselective or diastereoselective methods. These strategies aim to control the formation of the chiral centers at C1 and C2.

Chiral Auxiliaries: One common approach involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral α-hydroxy acetals, chiral auxiliaries derived from natural products like amino acids or terpenes can be effective. acs.orgacs.org

Asymmetric Catalysis: The use of chiral catalysts is a highly efficient method for producing enantiomerically enriched products. For the synthesis of related chiral alcohols, catalysts based on transition metals complexed with chiral ligands have been successfully used. documentsdelivered.comgoogle.com For instance, the asymmetric ring-opening of epoxides with alcohols, a reaction analogous to one potential synthesis route for alkoxy propanols, can be achieved with high enantioselectivity using chiral salen-metal complexes. google.com

Biocatalysis: Enzymes are highly specific catalysts that can produce compounds with very high enantiomeric excess. nih.gov For example, lipases can be used for the kinetic resolution of racemic mixtures of alcohols, and lyases can catalyze the formation of chiral α-hydroxy ketones, which are precursors to compounds like 1-ethoxy-1-methoxypropan-2-ol. nih.gov

The success of an enantioselective synthesis is typically measured by the enantiomeric excess (ee) or diastereomeric ratio (dr). The table below shows hypothetical results for different synthetic strategies.

| Synthetic Strategy | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| Chiral Auxiliary Method | (1R, 2S)-isomer | 95:5 | 98 |

| Asymmetric Catalysis | (1S, 2S)-isomer | 90:10 | 96 |

| Biocatalytic Resolution | (1R, 2R)-isomer | N/A | >99 |

Note: This data is illustrative and represents typical outcomes for these synthetic methods.

Impact of Isomerism on Chemical Properties and Reactivity

The different three-dimensional arrangements of the atoms in the stereoisomers of 1-ethoxy-1-methoxypropan-2-ol can lead to variations in their physical and chemical properties.

Physical Properties: Diastereomers (e.g., (1R, 2R) vs. (1R, 2S)) have different physical properties, such as boiling points, melting points, and solubility. Enantiomers (e.g., (1R, 2R) vs. (1S, 2S)) have identical physical properties in a non-chiral environment, but they rotate plane-polarized light in equal but opposite directions. This optical activity is a defining characteristic of chiral molecules.

Chemical Reactivity: While enantiomers have the same reactivity with non-chiral reagents, their reactivity can differ significantly with other chiral molecules, including enzymes and chiral catalysts. This is the basis for biocatalytic resolutions and is a critical consideration in biological systems. Diastereomers can exhibit different reaction rates and may lead to different products in subsequent chemical transformations due to steric hindrance and the different spatial arrangement of their functional groups. For example, the rate of an intramolecular reaction involving the hydroxyl group and one of the alkoxy groups could be different for a syn-diastereomer compared to an anti-diastereomer.

The study of the isomeric purity and stereochemical control in the synthesis of 1-ethoxy-1-methoxypropan-2-ol is essential for its potential applications. While direct research on this specific compound is not widely published, the established principles of stereochemistry and the methodologies developed for similar chiral molecules provide a solid foundation for its investigation.

Process Intensification and Reaction Engineering for Ether Production

Design and Optimization of Catalytic Reactors

For the synthesis of related compounds like 1-methoxy-2-propanol (B31579), micro-tubular circulating reactors have shown significant improvements over traditional stirred reactors. researchgate.net This is attributed to enhanced mass and heat transfer, leading to a remarkable reduction in reaction time and an increase in product yield. researchgate.net For instance, the use of an ionic liquid catalyst, [N4444][Buty], in a micro-tubular circulating reactor for the alcoholysis of propylene (B89431) oxide with methanol (B129727) shortened the reaction time from 180 minutes to just 20 minutes, achieving a 92% yield of 1-methoxy-2-propanol. researchgate.net

The selection of catalysts is also a critical factor. For the synthesis of propylene glycol ethers, solid base catalysts with the formula MgaAlb(OH)2a+3b have been developed. google.com These catalysts have demonstrated high conversion rates of propylene oxide (over 90%) and high selectivity towards the desired propanol (B110389) ether (over 93%), with a high isomer ratio. google.com The structure of these catalysts, which differs from hydrotalcite, is credited for their effectiveness. google.com

The design of fixed-bed reactors is another important consideration. The shape and size of catalyst pellets, such as spheres, cylinders, or rings, are chosen to optimize performance in different reactor types, including fixed-bed and fluidized-bed reactors. uobasrah.edu.iq The carrier oxides for these catalysts can have a wide range of surface areas, from less than 1 m²/g to over 300 m²/g, which influences the concentration of active sites available for the reaction. uobasrah.edu.iq

Table 1: Comparison of Reactor Performance for 1-methoxy-2-propanol Synthesis researchgate.net

| Reactor Type | Catalyst | Reaction Time (min) | Product Yield (%) |

| Stirred Reactor | [N4444][Buty] | 180 | - |

| Micro-tubular Circulating Reactor | [N4444][Buty] | 20 | 92 |

Reactive Distillation Techniques for Enhanced Separation

Reactive distillation (RD) is a prime example of process intensification that combines chemical reaction and distillation in a single unit. researchgate.net This integration offers several advantages, including reduced capital investment, significant energy savings, increased product selectivity, and improved separation efficiency by overcoming equilibrium limitations. researchgate.net

The application of RD is particularly suitable for equilibrium-limited reactions like ether synthesis. d-nb.info The continuous removal of products from the reaction zone shifts the equilibrium, driving the reaction towards higher conversion. The exothermic nature of some etherification reactions can also be harnessed to reduce the energy required for reboiling. d-nb.info

For the separation of propanol ether isomers and their removal from aqueous solutions, extractive distillation has been explored. This technique involves adding a solvent that alters the relative volatility of the components, facilitating their separation. google.com For instance, dialcohols like ethylene (B1197577) glycol and propylene glycol can be used as extraction solvents to dewater aqueous mixtures of 1-methoxy-2-propanol and 2-methoxy-1-propanol. google.com

Sustainable Process Development for Propanol Ether Synthesis

Sustainable process development in the chemical industry focuses on creating manufacturing processes that are environmentally friendly, economically viable, and safe. For propanol ether synthesis, this involves the use of greener catalysts, renewable feedstocks, and energy-efficient processes.

The use of certain propylene glycol ethers, such as 1-methoxy-2-propanol, is considered a move towards "Safer Solvents and Auxiliaries," one of the 12 Principles of Green Chemistry. scientificlabs.ie These ethers are often used as less toxic alternatives to other industrial solvents. researchgate.net

Catalyst development plays a crucial role in the sustainability of ether synthesis. The use of solid acid catalysts, such as ion-exchange resins and mesoporous silica (B1680970) with sulfonic acid groups, offers a heterogeneous catalytic route that can simplify catalyst separation and reduce waste compared to homogeneous catalysts like sulfuric acid. aimspress.comresearchgate.net For example, mesoporous silica with strongly acidic sulfonic sites has been used for the catalytic dehydration of 1-propanol. researchgate.net

The reaction of propylene oxide with methanol to produce 1-methoxy-2-propanol can be catalyzed by various materials, with the choice of catalyst influencing the product distribution. researchgate.net Basic catalysts tend to favor the formation of 1-methoxy-2-propanol. researchgate.net The development of highly selective catalysts is important to minimize the formation of undesirable byproducts. google.com

Q & A

Basic: What synthetic routes are recommended for preparing 1-ethoxy-1-methoxy-2-propanol, and how can reaction efficiency be optimized?

Methodological Answer:

The compound can be synthesized via Williamson ether synthesis , leveraging nucleophilic substitution between a haloalkane and alkoxide ion. For example:

- React 1-chloro-2-propanol with sodium ethoxide and sodium methoxide in a stepwise manner under anhydrous conditions.

- Use polar aprotic solvents (e.g., THF) to enhance nucleophilicity and control competing reactions.

- Monitor reaction progress via GC-MS or HPLC to optimize stoichiometry and temperature (typically 60–80°C) .

Key Considerations:

- Purify intermediates via fractional distillation to minimize by-products (e.g., di-ether formation).

- Employ inert atmospheres (N₂/Ar) to prevent oxidation of alkoxide intermediates .

Basic: How can NMR spectroscopy distinguish between structural isomers of 1-ethoxy-1-methoxy-2-propanol?

Methodological Answer:

- ¹H NMR :

- ¹³C NMR :

Validation:

Compare with reference spectra from databases like NIST Chemistry WebBook .

Advanced: What computational methods predict the solvent effects on the stability of 1-ethoxy-1-methoxy-2-propanol?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.